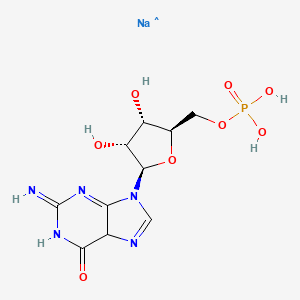
CID 156588372
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 156588372” is known as threonine. Threonine is an essential amino acid used in the biosynthesis of proteins. It contains an α-amino group, a carboxyl group, and a side chain containing a hydroxyl group, making it a polar, uncharged amino acid. Threonine is essential in humans, meaning the body cannot synthesize it and it must be obtained from the diet .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Threonine can be synthesized from aspartate in bacteria such as Escherichia coli. The synthetic route involves several enzymatic steps, starting from aspartate and leading to the formation of threonine through a series of intermediates .
Industrial Production Methods
Industrial production of threonine typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce threonine by optimizing the metabolic pathways involved in its synthesis. The fermentation process is carried out in large bioreactors under controlled conditions to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
Threonine undergoes various chemical reactions, including:
Oxidation: Threonine can be oxidized to form α-keto acids.
Reduction: Threonine can be reduced to form amino alcohols.
Substitution: Threonine can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: α-Keto acids
Reduction: Amino alcohols
Substitution: Various substituted threonine derivatives
Wissenschaftliche Forschungsanwendungen
Threonine has a wide range of scientific research applications:
Chemistry: Threonine is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Threonine is essential for protein synthesis and is involved in various metabolic pathways.
Medicine: Threonine is used in nutritional supplements and is important for maintaining proper protein balance in the body.
Industry: Threonine is used in animal feed to ensure proper growth and development of livestock.
Wirkmechanismus
Threonine exerts its effects primarily through its role in protein synthesis. It is incorporated into proteins during translation, where it contributes to the structure and function of proteins. Threonine residues in proteins can undergo post-translational modifications, such as phosphorylation, which can regulate protein activity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Threonine is similar to other amino acids such as serine and glycine. it is unique due to its hydroxyl-containing side chain, which allows it to participate in hydrogen bonding and other interactions within proteins. This makes threonine crucial for the stability and function of proteins .
List of Similar Compounds
- Serine
- Glycine
- Alanine
Eigenschaften
Molekularformel |
C10H14N5NaO8P |
|---|---|
Molekulargewicht |
386.21 g/mol |
InChI |
InChI=1S/C10H14N5O8P.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;/h2-6,9,16-17H,1H2,(H2,11,14,18)(H2,19,20,21);/t3-,4?,5-,6-,9-;/m1./s1 |
InChI-Schlüssel |
GHKNVVWQYYVGSK-XXSBUZCCSA-N |
Isomerische SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.[Na] |
Kanonische SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-hydroxy-1-[(2R)-4-[5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B12362281.png)


![4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12362293.png)
![1-[(2S,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12362294.png)








